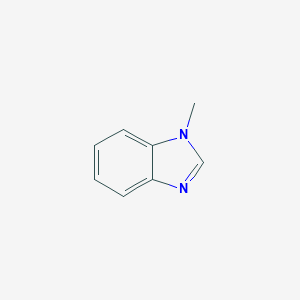

1-Methylbenzimidazole

Description

Properties

IUPAC Name |

1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-6-9-7-4-2-3-5-8(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYADSCZTQOAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167530 | |

| Record name | 1H-Benzimidazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-83-3 | |

| Record name | 1-Methylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1632-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-BENZIMIDAZOLE, 1-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12LW89N19Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 1-Methylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylbenzimidazole (CAS No. 1632-83-3) is a heterocyclic aromatic organic compound that belongs to the benzimidazole family.[1] It is characterized by a benzene ring fused to an imidazole ring, with a methyl group substituted on one of the nitrogen atoms.[1] This compound serves as a crucial building block and intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] Its versatile chemical nature and biological significance have made it a subject of considerable interest in medicinal chemistry and materials science.[3][4]

This guide provides a comprehensive overview of the core fundamental properties of this compound, including its physicochemical characteristics, synthesis protocols, and biological activities, tailored for a technical audience.

Core Properties of this compound

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its chemical and physical identity.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 1632-83-3[1] |

| Molecular Formula | C₈H₈N₂[1] |

| Molecular Weight | 132.16 g/mol [3] |

| IUPAC Name | 1-methyl-1H-benzimidazole[5] |

| InChI | InChI=1S/C8H8N2/c1-10-6-9-7-4-2-3-5-8(7)10/h2-6H,1H3[1] |

| InChI Key | FGYADSCZTQOAFK-UHFFFAOYSA-N[1] |

| Canonical SMILES | CN1C=NC2=CC=CC=C21[1] |

| Synonyms | N-Methylbenzimidazole, 1-Methyl-1H-benzo[d]imidazole, NSC 42115[2] |

Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white or pink crystalline solid/powder.[2][5] |

| Melting Point | 59-62 °C[6] |

| Boiling Point | 154 °C at 12 mmHg[6] |

| Solubility | Soluble in methanol.[1] Slightly to moderately soluble in water.[1][2] |

| pKa | 5.40 ± 0.10 (Predicted)[1] |

| Density | 1.1254 g/cm³ (Predicted)[6] |

| Refractive Index | 1.609 (Predicted)[1] |

| LogP | 1.44 (Predicted)[1] |

Spectroscopic Data

| Spectroscopy | Data |

| UV-Vis (λmax) | 277 nm (in H₂O)[1] |

| ¹H NMR | Spectra available from sources like Sigma-Aldrich.[7] |

| IR | Spectra available from sources like Sigma-Aldrich.[7] |

| Mass Spectrometry | GC-MS data available in public databases.[7] |

Synthesis and Reactivity

This compound can be synthesized through various routes. A common and effective method involves the methylation of benzimidazole. Another approach is the reaction of N-methyl-1,2-phenylenediamine with carbonitriles, mediated by sodium hydride.[8]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from benzimidazole.

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol: Methylation of Benzimidazole

This protocol is based on a representative synthesis of this compound.[9]

Materials:

-

Benzimidazole (1.0 eq)

-

Sodium methoxide (CH₃ONa) (3.0 eq) or another suitable base like NaH

-

Methyl trifluoroacetate or another methylating agent (e.g., methyl iodide) (4.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Ethyl acetate

-

Distilled water

-

Saturated NaCl solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction flask, add benzimidazole and DMF.

-

Add sodium methoxide to the flask and stir the mixture at room temperature for approximately 5 minutes to allow for uniform dispersion and salt formation.

-

Slowly add the methylating agent (e.g., methyl trifluoroacetate) to the reaction mixture.

-

Allow the reaction to proceed with stirring for several hours (e.g., 10 hours) at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the starting material is consumed, stop the reaction.

-

Perform an aqueous workup by extracting the mixture twice with ethyl acetate and distilled water.

-

Wash the combined organic layers with a saturated NaCl solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield pure this compound.[9]

Biological Activity and Applications

The benzimidazole moiety is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[10] this compound and its derivatives are no exception and have demonstrated a range of pharmacological activities.

-

Antimicrobial and Antifungal Activity: this compound has been identified as possessing antimicrobial and antifungal properties.[1] Its derivatives have been synthesized and evaluated against various microbial species, with structural modifications influencing the potency and spectrum of activity.[3] The proposed mechanism involves interference with fungal metabolic processes.[1]

-

Drug Development Scaffold: It serves as a versatile scaffold for the synthesis of new therapeutic agents.[2] Derivatives have been investigated for anti-inflammatory, anticancer, and insect growth-regulating activities.[3][11]

-

Enzyme Inhibition: The interaction of this compound derivatives with biological targets, such as enzymes and receptors, is a key area of research for understanding their therapeutic effects.[3]

-

Materials Science: Beyond pharmacology, this compound is used as an electrolyte additive in dye-sensitized solar cells (DSSCs), highlighting its utility in advanced materials.[2][12]

The following diagram illustrates the role of this compound as a central scaffold in the development of various bioactive agents.

Caption: this compound as a versatile scaffold for bioactive compounds.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. Store in a cool, dry, and dark place in a tightly sealed container.[6]

Conclusion

This compound is a fundamentally important heterocyclic compound with well-characterized physical and chemical properties. Its significance extends from being a key intermediate in organic synthesis to a foundational scaffold in the development of new pharmaceuticals and advanced materials. The synthetic accessibility and potential for diverse functionalization ensure that this compound will remain a compound of high interest for researchers in both academic and industrial settings.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 1632-83-3: this compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 1632-83-3 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound CAS#: 1632-83-3 [m.chemicalbook.com]

- 7. 1H-Benzimidazole, 1-methyl- | C8H8N2 | CID 95890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | 1632-83-3 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 1-Methylbenzimidazole: Chemical Structure and Synthesis

Introduction: this compound is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a 1-methylated imidazole ring. This scaffold is a crucial building block in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives and its applications as a ligand and electrolyte additive.[1][2][3] Benzimidazole derivatives are found in a variety of pharmaceutical agents, demonstrating activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][4] This guide provides a detailed overview of the chemical structure and common synthetic routes for this compound, presenting key data and experimental protocols for laboratory application.

Chemical Structure and Properties

This compound is characterized by a planar bicyclic system where a methyl group is attached to one of the nitrogen atoms of the imidazole ring.[1] This substitution at the N1 position is key to its specific chemical properties and reactivity. The compound typically appears as a white to off-white or pink crystalline solid.[1][3]

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key properties of this compound, which are essential for its identification and handling in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈N₂ | [1][5][6] |

| Molecular Weight | 132.16 g/mol | [2][5][6] |

| CAS Number | 1632-83-3 | [1][3][6] |

| Appearance | White to off-white/pink crystalline solid | [1][3] |

| Melting Point | 59-62 °C | |

| Boiling Point | 154 °C at 12 mmHg | |

| Solubility | Soluble in methanol | [3] |

| UV-Vis λmax | 277 nm (in H₂O) | [3][7] |

| SMILES | CN1C=NC2=CC=CC=C21 | [2][5] |

| InChI Key | FGYADSCZTQOAFK-UHFFFAOYSA-N | [1][2][5] |

Synthesis of this compound

Several synthetic strategies have been developed to produce this compound. The most common methods involve direct methylation of the benzimidazole core or a condensation reaction involving an N-methylated precursor.

Method 1: Direct N-Methylation of Benzimidazole

This is a straightforward approach where the benzimidazole ring is deprotonated with a base, followed by nucleophilic attack on a methylating agent.

Caption: Synthesis of this compound via direct N-methylation.

Experimental Protocol (Based on Methyl Trifluoroacetate) [8]

-

Reaction Setup: To a reaction flask, add benzimidazole (100 mg, 0.85 mmol), N,N-dimethylformamide (DMF, 4 mL), and sodium methoxide (CH₃ONa, 137 mg, 2.5 mmol).

-

Stirring: Stir the mixture at room temperature for approximately 5 minutes to ensure uniform dispersion.

-

Addition of Methylating Agent: Slowly add methyl trifluoroacetate (0.34 mL, 3.4 mmol) to the reaction flask.

-

Reaction: Allow the reaction to proceed for 10 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, stop stirring. Extract the mixture twice with ethyl acetate and distilled water.

-

Washing: Wash the combined organic phases with a saturated NaCl solution.

-

Drying and Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the resulting brown liquid via column chromatography to obtain this compound.

Quantitative Data for Method 1

| Reactants | Reagents/Conditions | Yield | Reference |

| Benzimidazole, Methyl trifluoroacetate | CH₃ONa, NaH, DMF, 10 hours at room temperature | 72% | [8] |

| 2-(...)-1H-benzoimidazole, Methyl iodide | Sodium hydroxide, DMF, 5 hours at room temperature | 53% | [9] |

Method 2: Condensation of N-Methyl-1,2-phenylenediamine with Carbonitriles

This method builds the imidazole ring onto a pre-methylated phenylenediamine backbone. It is particularly useful when direct methylation is problematic or to create derivatives at the 2-position.[10][11]

Caption: Synthesis via condensation of N-methyl-1,2-phenylenediamine.

Experimental Protocol (General, based on Sluiter et al.) [10]

-

Reactant Preparation: In a suitable reaction vessel, combine N-methyl-1,2-phenylenediamine and the desired carbonitrile (e.g., valeronitrile).

-

Addition of Base: Add sodium hydride (NaH) to the mixture under an inert atmosphere. The amount of NaH may vary depending on the specific nitrile used (e.g., 1 equivalent for isobutyronitrile).

-

Heating: Heat the reaction mixture to the optimal temperature (e.g., 145 °C for valeronitrile).

-

Reaction Time: Maintain the temperature for a sufficient period to ensure the reaction goes to completion (e.g., 16 hours).

-

Workup: After cooling, the organic layer is separated. The aqueous layer, if present, is extracted with a solvent like CH₂Cl₂.

-

Purification: The combined organic layers are dried (e.g., with MgSO₄), filtered, and the solvent is evaporated. The residue is then purified by column chromatography on silica gel.

Quantitative Data for Method 2

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| N-methyl-1,2-phenylenediamine, Valeronitrile | NaH, 145 °C | 2-butyl-1-methyl-1H-benzimidazole | 93% | [10] |

| N-methyl-1,2-phenylenediamine, Isobutyronitrile | NaH (1 equiv.) | 2-isopropyl-1-methyl-1H-benzimidazole | 84% | [10] |

General Experimental Workflow

The synthesis, purification, and analysis of this compound typically follow a standard laboratory workflow.

Caption: General laboratory workflow for the synthesis and purification of this compound.

Biological Significance

While this guide focuses on the synthesis of this compound, it is important to note its role as a "privileged structure" in drug discovery.[4] Derivatives of this compound have been investigated for a wide range of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: The benzimidazole core is known to interfere with the metabolic processes of fungi and bacteria.[3][4]

-

Anticancer Activity: Certain derivatives have shown cytotoxicity against human cancer cells.[1]

-

Insect Growth Regulation: Some compounds exhibit activity that inhibits insect development.[2]

The synthesis of the this compound core is a critical first step in the development of novel therapeutic agents based on this versatile scaffold.

References

- 1. CAS 1632-83-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 1632-83-3 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Benzimidazole, 1-methyl- | C8H8N2 | CID 95890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 1632-83-3 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Benzimidazole synthesis [organic-chemistry.org]

1-Methylbenzimidazole: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylbenzimidazole is a prominent heterocyclic compound, featuring a benzene ring fused to a 1-methyl-imidazole ring. This aromatic bicyclic system is a cornerstone in medicinal chemistry, frequently recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] Its structural similarity to endogenous purines allows it to function as a versatile pharmacophore in the design of novel therapeutic agents.[2] Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and antiprotozoal properties.[3][4] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, reactivity, and its significant role as a building block in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in drug design and development. These properties influence its solubility, membrane permeability, and interactions with biological macromolecules.

| Property | Value | Reference |

| Molecular Formula | C8H8N2 | [4] |

| Molecular Weight | 132.16 g/mol | [4] |

| Melting Point | 59-62 °C | [3] |

| Boiling Point | 154 °C at 12 mmHg | [3] |

| pKa (Predicted) | 5.40 ± 0.10 | [4] |

| LogP (Predicted) | 1.44 | [4] |

| Solubility | Soluble in methanol. | [4] |

| Spectroscopic Data | Values | Reference |

| ¹H NMR (DMSO-d6, 400 MHz) | δ 7.82 (s, 1H, C2H), 7.80 (d, 1H, C4H), 7.36 (d, 1H, C7H), 7.31-7.28 (m, 2H, C5H & C6H), 3.68 (s, 3H, CH3) | [5] |

| ¹³C NMR (DMSO-d6, 100 MHz) | δ 143.81, 143.52, 134.58, 123.20, 122.02, 121.55, 112.65, 30.96 | [5] |

| Infrared (IR) (KBr) | 3152 (NH stretch) cm⁻¹ | [5] |

| Mass Spectrometry (MS) | m/z 132 (M+, 100%), 131 (55), 104 (35), 90 (9), 78 (29), 63 (46) | [5] |

| UV-Vis λmax (H₂O) | 277 nm | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several reliable methods. The most common approaches involve the cyclization of a substituted o-phenylenediamine or the direct methylation of a pre-formed benzimidazole ring.

Experimental Protocol 1: Synthesis from Benzimidazole via N-Methylation

This method involves the direct methylation of the benzimidazole nucleus.

Materials:

-

Benzimidazole

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Saturated NaCl solution

Procedure:

-

To a solution of 2-(4-((4-(pentyloxy)phenyl)ethynyl)phenyl)-1H-benzoimidazole (0.53 mmol) in dry DMF (10 mL), add sodium hydroxide (1.89 mmol).[6]

-

Stir the reaction mixture at room temperature for 1 hour.[6]

-

Slowly add a solution of methyl iodide (0.79 mmol) in DMF (10 mL) dropwise to the reaction mixture.[6]

-

Continue stirring at room temperature for 5 hours.[6]

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with water (500 mL).[6]

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with a saturated NaCl solution.[7]

-

Dry the organic phase over anhydrous magnesium sulfate and filter.[7]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.[7]

Experimental Protocol 2: Synthesis from N-Methyl-o-phenylenediamine and Formic Acid

This approach involves the condensation of N-methyl-o-phenylenediamine with formic acid to form the imidazole ring.

Materials:

-

N-methyl-o-phenylenediamine

-

90% Formic acid

-

10% Sodium hydroxide (NaOH) solution

-

Decolorizing carbon (Norite)

-

Water

Procedure:

-

In a round-bottomed flask, treat N-methyl-o-phenylenediamine with 90% formic acid.

-

Heat the mixture in a water bath at 100°C for two hours.[8][9]

-

After cooling, slowly add 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.[8][9]

-

Collect the crude this compound by suction filtration and wash with cold water.[8][9]

-

For purification, dissolve the crude product in boiling water.

-

Add a small amount of decolorizing carbon and digest for fifteen minutes.[8]

-

Filter the hot solution rapidly through a pre-heated filter.[8]

-

Cool the filtrate to 10–15°C to crystallize the product.

-

Filter the purified this compound, wash with cold water, and dry at 100°C.[8]

This compound as a Bioactive Scaffold

The this compound core is a key component in numerous compounds with significant biological activity, particularly in oncology. Its derivatives have been shown to target several key pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Tubulin Polymerization

A well-established anticancer mechanism for benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[10] This leads to mitotic arrest and subsequent apoptosis in cancer cells.

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers.[1] Certain benzimidazole derivatives have been developed as potent inhibitors of CDKs, leading to cell cycle arrest.

Caption: Inhibition of the CDK pathway by this compound derivatives.

Modulation of PI3K/AKT/mTOR and MAPK Signaling Pathways

The PI3K/AKT/mTOR and MAPK signaling pathways are critical for cell growth, proliferation, and survival.[11][12][13] Benzimidazole derivatives have been shown to inhibit key kinases in these pathways, making them attractive targets for cancer therapy.

Caption: Inhibition of PI3K/AKT/mTOR and MAPK pathways by this compound derivatives.

Inhibition of Histone Deacetylases (HDACs)

Epigenetic modifications play a crucial role in cancer development. Benzimidazole-containing compounds have been identified as potent inhibitors of histone deacetylases (HDACs), leading to changes in gene expression that can induce cell cycle arrest and apoptosis.[10][14]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 1632-83-3 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches [scirp.org]

- 7. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into 1-Methylbenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylbenzimidazole is a heterocyclic aromatic organic compound that serves as a fundamental structural motif in a wide array of pharmacologically active molecules. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. A thorough understanding of the structural, electronic, and spectroscopic properties of the this compound core is crucial for the rational design and development of new therapeutic agents. This technical guide provides an in-depth analysis of the theoretical studies on this compound, focusing on its molecular geometry, vibrational spectroscopy, and electronic characteristics as elucidated by computational methods.

Molecular Structure and Geometry

The equilibrium molecular geometry of this compound has been determined through quantum chemical calculations, primarily employing Density Functional Theory (DFT). These computational studies provide detailed insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and reactivity.

Experimental Protocol: Geometry Optimization

A common and reliable method for determining the optimized geometry of a molecule like this compound involves the following computational steps:

-

Initial Structure Creation: The molecule is first drawn using a molecular editor and a preliminary 3D structure is generated.

-

Choice of Computational Method: Density Functional Theory (DFT) is widely used for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for such calculations.

-

Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is chosen. The 6-311++G(d,p) basis set is a robust choice that provides a good description of electron distribution, including polarization and diffuse functions.

-

Geometry Optimization: The calculation is run to find the minimum energy conformation of the molecule. This process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in the optimized geometry.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

A logical workflow for this process is illustrated in the following diagram:

Optimized Geometrical Parameters

Based on these related studies, a representative set of optimized geometrical parameters for this compound, as would be predicted by DFT calculations at the B3LYP/6-311++G(d,p) level, are presented in Table 1. It is important to note that these are expected values and may vary slightly in different computational studies.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.335 | C2-N1-C7a | 108.5 |

| C2-N3 | 1.315 | N1-C2-N3 | 111.0 |

| N3-C3a | 1.390 | C2-N3-C3a | 108.5 |

| C3a-C4 | 1.405 | N3-C3a-C4 | 131.0 |

| C4-C5 | 1.385 | C3a-C4-C5 | 118.0 |

| C5-C6 | 1.400 | C4-C5-C6 | 121.0 |

| C6-C7 | 1.385 | C5-C6-C7 | 121.0 |

| C7-C7a | 1.405 | C6-C7-C7a | 118.0 |

| C7a-N1 | 1.390 | C7-C7a-N1 | 131.0 |

| N1-C8 | 1.470 | C2-N1-C8 | 125.5 |

Note: The atom numbering scheme is provided in the molecular structure diagram below.

Spectroscopic Properties

Theoretical calculations are invaluable for interpreting and predicting the spectroscopic features of molecules. For this compound, computational studies have focused on Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy.

NMR Spectroscopy

Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation and assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, has been shown to provide accurate predictions of ¹H and ¹³C chemical shifts.

A combined experimental and theoretical approach is often employed:

-

Experimental Spectra Acquisition: High-resolution ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Computational Geometry Optimization: The molecular geometry is optimized using a DFT method and basis set as described in section 1.1.

-

GIAO Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using the GIAO method at the same level of theory.

-

Chemical Shift Prediction: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a linear regression analysis based on a set of standard compounds, or by referencing to a standard like Tetramethylsilane (TMS) calculated at the same level of theory. For ¹³C NMR, a common conversion equation is δ = 175.7 - 0.963σ.[4]

A study by Claramunt et al. provides a detailed comparison of the experimental and calculated ¹³C NMR chemical shifts for this compound in DMSO-d₆, with calculations performed at the B3LYP/6-311++G(d,p) level.[4][5] The data shows excellent agreement between the experimental and theoretical values, validating the accuracy of the computational approach.

Table 2: Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental ¹³C[4] | Calculated ¹³C[4] | Atom | Experimental ¹H[4] | Calculated ¹H[4] |

| C2 | 143.9 | 143.2 | H2 | 8.16 | 8.09 |

| C3a | 143.1 | 142.5 | H4 | 7.68 | 7.62 |

| C4 | 120.0 | 119.5 | H5 | 7.23 | 7.18 |

| C5 | 122.8 | 122.1 | H6 | 7.29 | 7.23 |

| C6 | 121.9 | 121.2 | H7 | 7.63 | 7.58 |

| C7 | 109.5 | 109.0 | CH₃ | 3.81 | 3.75 |

| C7a | 134.4 | 133.8 | |||

| CH₃ | 31.0 | 30.5 |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides a fingerprint of a molecule based on its characteristic bond vibrations. DFT calculations can predict the vibrational frequencies and their corresponding normal modes, aiding in the assignment of experimental FT-IR and Raman spectra.

-

Geometry Optimization and Frequency Calculation: Following the protocol in section 1.1, a frequency calculation is performed on the optimized geometry. This yields the harmonic vibrational frequencies.

-

Scaling Factors: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.

-

Vibrational Mode Assignment: The visualization of the atomic displacements for each calculated frequency allows for the assignment of the vibrational modes (e.g., C-H stretch, C=N stretch, ring breathing).

Table 3: Expected Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (methyl) | 2950 - 2850 |

| C=N stretch | 1620 - 1580 |

| C=C stretch (aromatic ring) | 1600 - 1450 |

| Ring breathing | ~1000 |

| C-H out-of-plane bending | 900 - 675 |

Electronic Properties

The electronic properties of this compound, such as the distribution of electrons and the energies of its frontier molecular orbitals, are key to understanding its reactivity and its potential role in drug-receptor interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

-

DFT Calculation: The energies of the molecular orbitals are obtained from the DFT calculation performed for geometry optimization.

-

Identification of HOMO and LUMO: The highest energy orbital containing electrons is the HOMO, and the lowest energy orbital without electrons is the LUMO.

-

Energy Gap Calculation: The HOMO-LUMO energy gap is calculated as E_gap = E_LUMO - E_HOMO.

A smaller energy gap generally suggests higher reactivity. The visualization of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance.

For this compound, the HOMO is expected to be localized primarily on the benzimidazole ring system, indicating that this is the region of highest electron density and most likely to participate in electrophilic attack. The LUMO is also expected to be distributed over the aromatic system, representing the most favorable region for nucleophilic attack. Theoretical studies on related benzimidazole derivatives have shown HOMO-LUMO energy gaps in the range of 4-5 eV, suggesting a relatively stable electronic structure.[6]

Table 4: Calculated Electronic Properties of this compound (Representative Values)

| Property | Value (eV) |

| E_HOMO | -6.2 |

| E_LUMO | -1.3 |

| Energy Gap (ΔE) | 4.9 |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution within a molecule by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This allows for the calculation of atomic charges and the analysis of hyperconjugative interactions, which contribute to molecular stability.

-

DFT Calculation with NBO Output: An NBO analysis is requested as part of the DFT calculation.

-

Charge Distribution: The analysis provides the natural atomic charges for each atom in the molecule.

-

Analysis of Donor-Acceptor Interactions: The NBO program identifies interactions between filled (donor) and empty (acceptor) orbitals and calculates their stabilization energies (E(2)). These interactions represent delocalization of electron density and contribute to the overall stability of the molecule.

The NBO analysis is expected to show that the nitrogen atoms in the imidazole ring carry a significant negative charge due to their higher electronegativity. The carbon atom of the methyl group is also likely to have a slight negative charge, with the attached hydrogen atoms being positively charged. The distribution of charges across the benzene ring will be influenced by the electron-donating nature of the fused imidazole ring. This detailed charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are vital in drug-receptor binding.

Conclusion and Future Directions

Theoretical studies provide a powerful framework for understanding the fundamental properties of this compound. DFT calculations offer reliable predictions of its molecular geometry, spectroscopic characteristics, and electronic properties. This information is invaluable for researchers in medicinal chemistry and drug development, as it can guide the synthesis of new derivatives with tailored properties.

Future theoretical work could explore the excited state properties of this compound to understand its photophysical behavior, which is relevant for applications in materials science. Furthermore, molecular dynamics simulations of this compound and its derivatives in complex with biological targets can provide dynamic insights into their binding modes and mechanisms of action, further aiding in the development of novel therapeutics.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. article.sapub.org [article.sapub.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irjweb.com [irjweb.com]

An In-depth Technical Guide to 1-Methylbenzimidazole: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylbenzimidazole is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of this compound, covering its historical discovery, detailed synthetic protocols, physicochemical and spectroscopic properties, and its applications, particularly in the realm of drug development. This document is intended to be a valuable resource for researchers and professionals working in organic synthesis, medicinal chemistry, and materials science.

Discovery and History

The history of this compound is intrinsically linked to the development of benzimidazole chemistry. The first synthesis of a benzimidazole derivative, 2,5-dimethyl-1H-benzo[d]imidazole, was reported by Hoebrecker in 1872 through the ring-closure reaction of a benzene-1,2-diamine derivative.[1] A few years later, Ladenburg and his colleagues synthesized the same molecule by refluxing acetic acid and 3,4-diaminotoluene. The parent benzimidazole was first prepared by reacting o-phenylenediamine with formic acid.[2][3][4][5]

The synthesis of this compound itself followed the establishment of these fundamental benzimidazole synthetic routes. It can be prepared through two primary methods: the direct methylation of the benzimidazole ring or the condensation of N-methyl-o-phenylenediamine with a one-carbon synthon like formic acid.[2][6] Over the years, various modifications and optimizations of these methods have been developed to improve yield and purity.

Physicochemical and Spectroscopic Properties

This compound is a white to light yellow crystalline solid with a faint odor.[7] It is soluble in methanol and moderately soluble in water.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1632-83-3 | [7] |

| Molecular Formula | C₈H₈N₂ | [7] |

| Molecular Weight | 132.16 g/mol | [2] |

| Melting Point | 59-62 °C | [8] |

| Boiling Point | 154 °C at 12 mmHg | [8] |

| pKa | 5.48 (for the conjugate acid) | [5] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data and Assignments | Reference(s) |

| ¹H NMR | δ (ppm): 3.84 (s, 3H, N-CH₃), 7.20-7.35 (m, 2H, Ar-H), 7.40-7.55 (m, 1H, Ar-H), 7.70-7.85 (m, 1H, Ar-H), 7.95 (s, 1H, NCHN) | [9][10][11] |

| ¹³C NMR | δ (ppm): 31.0 (N-CH₃), 109.5 (Ar-C), 119.5 (Ar-C), 122.0 (Ar-C), 123.0 (Ar-C), 134.0 (Ar-C), 142.5 (Ar-C), 143.0 (NCHN) | [9][10][11][12] |

| FTIR (cm⁻¹) | ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1615 (C=N stretch), ~1500, 1480 (C=C ring stretch), ~740 (Ar C-H bend) | [6][13][14] |

| Mass Spec (m/z) | 132 (M⁺), 131 (M-H)⁺, 104, 91, 77 | [1][15] |

Experimental Protocols for Synthesis

Synthesis from Benzimidazole (Methylation)

This method involves the direct methylation of the benzimidazole ring using a methylating agent in the presence of a base.

Detailed Protocol:

-

To a stirred solution of benzimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Let the reaction proceed at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound. A typical yield for this reaction is around 72%.[16]

Synthesis from N-methyl-o-phenylenediamine (Condensation)

This classic method involves the condensation of N-methyl-o-phenylenediamine with formic acid.

Detailed Protocol:

-

In a round-bottomed flask, combine N-methyl-o-phenylenediamine (1.0 eq) and formic acid (85-90%, 1.2 eq).[3][5]

-

Heat the mixture in a water bath at 100 °C for 2 hours.[2][4][17]

-

After cooling to room temperature, slowly add a 10% aqueous solution of sodium hydroxide with stirring until the mixture is just alkaline to litmus paper.[2][3][4][5][17]

-

The crude product may precipitate and can be collected by suction filtration.

-

Wash the crude product with cold water.

-

Purify the product by recrystallization from water or by column chromatography on silica gel to yield pure this compound.

Applications in Drug Development and Other Fields

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[18] this compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents.

While direct therapeutic applications of this compound are not common, its derivatives are extensively studied and utilized for a wide range of biological activities, including:

-

Anticancer Agents: The benzimidazole core is present in several anticancer drugs. For example, Selumetinib, a MEK inhibitor, contains a substituted this compound moiety.[19]

-

Antihistamines: Certain antihistamines incorporate the benzimidazole structure.[5]

-

Proton Pump Inhibitors (PPIs): A major class of drugs for treating acid reflux, such as omeprazole, are based on the benzimidazole scaffold.[20]

-

Anthelmintics: Benzimidazole-based drugs are widely used to treat parasitic worm infections.[21]

Beyond pharmaceuticals, this compound and its derivatives are used in:

-

Materials Science: As ligands in the synthesis of metal-organic frameworks (MOFs) and as components in dye-sensitized solar cells.[8]

-

Agrochemicals: In the development of fungicides and other crop protection agents.[7]

Signaling Pathway Interactions

The biological activities of benzimidazole derivatives often stem from their ability to interact with various signaling pathways. While specific studies on the direct interaction of this compound with signaling proteins are limited, research on related compounds provides insights into potential mechanisms. For instance, benzimidazole derivatives have been shown to modulate the signaling of Protease-Activated Receptor 1 (PAR1).[22] Other studies have identified benzimidazole diamides as selective inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway.[23] Furthermore, the well-established role of benzimidazoles as tubulin polymerization inhibitors highlights their interaction with the cytoskeleton, a key component of many cellular signaling processes.[24]

Conclusion

This compound is a versatile and important heterocyclic compound with a rich history and a wide range of applications. Its straightforward synthesis and the biological significance of the benzimidazole core make it a valuable building block for the development of new pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its discovery, synthesis, characterization, and applications, offering a solid foundation for researchers and professionals in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scribd.com [scribd.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Benzimidazole - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. [PDF] Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst | Semantic Scholar [semanticscholar.org]

- 9. ias.ac.in [ias.ac.in]

- 10. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 11. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. ijariie.com [ijariie.com]

- 18. nbinno.com [nbinno.com]

- 19. Selumetinib - Wikipedia [en.wikipedia.org]

- 20. An Outline on Benzimidazole Containing Marketed Drugs with Proton Pump Inhibitor and H1 Receptor Antagonist Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Coordination of an Array of Signaling Proteins through Homo- and Heteromeric Interactions Between PDZ Domains and Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Direct interaction of Frizzled-1, -2, -4, and -7 with PDZ domains of PSD-95 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Direct monitoring of the inhibition of protein-protein interactions in cells by translocation of PKCδ fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Aromaticity of 1-Methylbenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylbenzimidazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its aromaticity is a key determinant of its chemical reactivity, physical properties, and biological activity. This technical guide provides an in-depth analysis of the aromaticity of this compound, integrating experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with computational analyses. Detailed methodologies for these techniques are provided to facilitate replication and further research.

Introduction to Aromaticity in Heterocyclic Systems

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons.[1] According to Hückel's rule, for a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess (4n+2) π-electrons, where 'n' is a non-negative integer.

Benzimidazole, the parent compound of this compound, is a bicyclic aromatic heterocycle consisting of a fused benzene and imidazole ring.[2][3] This fusion results in a system with 10 π-electrons, satisfying the (4n+2) rule for n=2 and conferring aromatic character to the molecule. The methylation at the N-1 position in this compound does not disrupt the core aromatic system, but it can influence the electronic distribution and, consequently, its chemical and physical properties.

Experimental Elucidation of Aromaticity

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for probing the aromaticity of a molecule.[4] The delocalized π-electrons in an aromatic ring generate a ring current when placed in an external magnetic field. This ring current induces a secondary magnetic field that deshields the protons on the periphery of the ring, causing them to resonate at a higher chemical shift (downfield) compared to protons on non-aromatic alkenes.

Data Presentation: NMR Spectroscopic Data for this compound

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (δ, ppm) in DMSO-d₆ | ¹³C Chemical Shift (δ, ppm) in DMSO-d₆ |

| C2-H | 7.82 (s) | 143.81 |

| N-CH₃ | 3.68 (s) | 30.96 |

| C4-H | 7.80 (d) | 121.55 |

| C5-H & C6-H | 7.31-7.28 (m) | 122.02, 123.20 |

| C7-H | 7.36 (d) | 112.65 |

| C3a | - | 134.58 |

| C7a | - | 143.52 |

s = singlet, d = doublet, m = multiplet Data sourced from Kattimani et al.[5]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A detailed protocol for obtaining high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp spectral lines.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in a molecule, including bond lengths and angles.[6] In aromatic systems, the delocalization of π-electrons leads to a characteristic equalization of bond lengths. For instance, the carbon-carbon bonds in the benzene ring of this compound are expected to have lengths intermediate between those of a typical single and double bond.

Data Presentation: Crystallographic Bond Lengths of a Benzimidazole Derivative

While a specific crystallographic study for this compound was not found, the following table presents bond lengths for a closely related derivative, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, to illustrate the expected values.

| Bond | Bond Length (Å) |

| C4-C5 | 1.385 |

| C5-C6 | 1.380 |

| C6-C7 | 1.390 |

| C7-C7a | 1.395 |

| C7a-C3a | 1.398 |

| C3a-C4 | 1.382 |

| N1-C2 | 1.330 |

| C2-N3 | 1.315 |

| N3-C3a | 1.380 |

| C7a-N1 | 1.375 |

Data sourced from a representative benzimidazole derivative.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the general procedure for determining the crystal structure of a small organic molecule like this compound:

-

Crystal Growth:

-

Grow single crystals of high quality, typically by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. Suitable solvents for this compound could include methanol, ethanol, or acetone.

-

-

Crystal Mounting:

-

Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

-

Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.

-

-

Data Collection:

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing and Structure Solution:

-

Integrate the diffraction spots to obtain their intensities.

-

Apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods.

-

Locate and refine the positions of hydrogen atoms.

-

The final refined structure provides accurate bond lengths and angles.

-

Computational Assessment of Aromaticity

Computational chemistry provides powerful tools to quantify aromaticity. One of the most widely used methods is the calculation of the Nucleus-Independent Chemical Shift (NICS).

Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point in space, typically at the center of a ring (NICS(0)) or at a point 1 Å above the ring center (NICS(1)). Aromatic systems exhibit a diatropic ring current, which induces a magnetic field that opposes the external field. This results in a negative NICS value (shielding). Conversely, anti-aromatic systems have a paratropic ring current that reinforces the external field, leading to a positive NICS value (deshielding). Non-aromatic systems have NICS values close to zero.

Methodology for NICS Calculation

-

Geometry Optimization:

-

Perform a geometry optimization of the this compound molecule using a suitable quantum chemistry software package (e.g., Gaussian, ORCA).

-

A common level of theory for such calculations is Density Functional Theory (DFT) with a basis set such as B3LYP/6-311+G(d,p).

-

-

NICS Calculation:

-

Using the optimized geometry, perform a single-point energy calculation with the NMR keyword to compute the magnetic shielding tensors.

-

Place a ghost atom (a point in space with no nucleus or electrons) at the geometric center of the imidazole and benzene rings, and also at 1 Å above the center of each ring.

-

The NICS value is the negative of the isotropic magnetic shielding calculated at the position of the ghost atom.

-

Visualizing Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

References

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. 1H-Benzimidazole, 1-methyl- | C8H8N2 | CID 95890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1632-83-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

electrophilic substitution reactions of 1-Methylbenzimidazole

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-Methylbenzimidazole

Introduction

This compound is a heterocyclic aromatic compound that serves as a crucial scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, making the functionalization of this core structure a significant area of research for drug development professionals. Understanding the regioselectivity and reaction conditions for electrophilic substitution is paramount for the targeted synthesis of novel this compound derivatives.

The benzimidazole system consists of a benzene ring fused to an imidazole ring. The nitrogen atom at position 1 (N1) is alkylated with a methyl group, which resolves the tautomerism present in unsubstituted benzimidazole. The imidazole ring, as a whole, acts as a deactivating group towards electrophilic attack on the benzene ring due to its electron-withdrawing nature. Theoretical calculations and experimental evidence indicate that electrophilic substitution occurs preferentially on the benzene moiety at positions 4, 5, 6, and 7.[1] The precise location of substitution is influenced by the reaction conditions and the nature of the electrophile. The protonated imidazole ring under strongly acidic conditions acts as a meta-directing group.[2]

This technical guide provides a comprehensive overview of the key electrophilic substitution reactions of this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in their synthetic endeavors.

Nitration

Nitration is one of the most studied electrophilic aromatic substitution reactions of this compound. It typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Regioselectivity and Data

The nitration of this compound under strongly acidic conditions (e.g., HNO₃ in H₂SO₄) leads to substitution primarily at the 5- and 6-positions of the benzene ring.[2][3] This is consistent with the deactivating, meta-directing effect of the protonated imidazolium ring. The reaction yields an almost equimolar mixture of 1-methyl-5-nitrobenzimidazole and 1-methyl-6-nitrobenzimidazole.[2] No significant formation of the 4- or 7-nitro isomers is typically observed under these conditions.[2]

| Reaction | Electrophile | Reagents | Position of Substitution | Product Ratio (5-nitro : 6-nitro) | Reference |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 5- and 6- | 49 : 51 | [2] |

Experimental Protocol: Nitration of this compound

This protocol is adapted from general procedures for the nitration of benzimidazole derivatives.[2][3][4]

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0 °C (ice bath). Stir until complete dissolution.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate flask containing concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of 1-methyl-5-nitrobenzimidazole and 1-methyl-6-nitrobenzimidazole by column chromatography.

Reaction Pathway: Nitration

Caption: Nitration pathway of this compound.

Halogenation

Direct halogenation of this compound on the benzene ring is less commonly reported than nitration. The reaction's feasibility and regioselectivity depend on the halogenating agent and reaction conditions. Theoretical studies suggest that halogenation, similar to other electrophilic substitutions, would be directed to the benzene portion of the molecule.[1]

Regioselectivity and Data

General Experimental Protocol: Bromination of a Benzimidazole Derivative

This protocol provides a general workflow that can be adapted for the bromination of this compound.[6]

Materials:

-

This compound

-

Bromine (Br₂)

-

Acetic Acid or Dichloromethane (DCM)

-

Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid or DCM in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

In a dropping funnel, prepare a solution of bromine (1.05 eq) in the same solvent.

-

Add the bromine solution dropwise to the stirred substrate solution. The red-brown color of bromine should dissipate upon addition.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding cold sodium thiosulfate solution to destroy excess bromine.

-

Neutralize the mixture with a saturated NaHCO₃ solution.

-

Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography or recrystallization.

C-H Functionalization (Alkylation and Arylation)

While not classic electrophilic aromatic substitutions, transition metal-catalyzed C-H functionalization reactions represent a modern and powerful method for substituting C-H bonds in heterocycles, including this compound. These reactions often target the C2 position of the imidazole ring, which is electronically different from the benzene ring positions.

Regioselectivity and Data

Rhodium(I) and Nickel(0) catalyst systems have been successfully employed for the direct C2-alkylation and C2-arylation of this compound, respectively. These methods offer high atom economy and regioselectivity for the C2 position.

| Reaction | Catalyst System | Coupling Partner | Position of Substitution | Yield (%) | Reference |

| C2-Alkylation | Rh(I) / dArFpe / K₃PO₄ | N,N-dimethylacrylamide | C2 | 71 | [7] |

| C2-Arylation | Ni(OTf)₂ / dcype / K₃PO₄ | Phenyl carbamate | C2 | Good | [8] |

Experimental Protocol: Rh(I)-Catalyzed C2-Alkylation

This protocol is based on the branched-selective alkylation of N-methylbenzimidazole with N,N-dimethylacrylamide.[7]

Materials:

-

N-Methylbenzimidazole (1a)

-

N,N-dimethylacrylamide (2)

-

[Rh(coe)₂Cl]₂ (precatalyst)

-

1,2-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphino)ethane (dArFpe) (ligand)

-

Potassium Phosphate (K₃PO₄), dried

-

1,2-Dichloroethane (anhydrous)

Procedure:

-

In a nitrogen-filled glovebox, add [Rh(coe)₂Cl]₂ (0.025 eq), dArFpe (0.05 eq), and K₃PO₄ (1.5 eq) to an oven-dried vial.

-

Add anhydrous 1,2-dichloroethane.

-

Add N-methylbenzimidazole (1a, 1.0 eq) followed by N,N-dimethylacrylamide (2, 1.5 eq).

-

Seal the vial and heat the reaction mixture at 80 °C for the specified time (e.g., 24 hours).

-

After cooling to room temperature, dilute the reaction mixture with an appropriate solvent and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel chromatography to obtain the C2-alkylated product.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and monitoring an electrophilic substitution reaction in a laboratory setting.

Caption: General laboratory workflow for electrophilic substitution.

Conclusion

The electrophilic substitution of this compound is a key strategy for the synthesis of functionalized derivatives for pharmaceutical and materials science applications. The reaction is predominantly directed to the 5- and 6-positions of the benzene ring under classic electrophilic aromatic substitution conditions, such as nitration, due to the meta-directing influence of the protonated imidazole moiety. While data on other classical electrophilic substitutions like halogenation and sulfonation are sparse, modern C-H functionalization techniques provide a highly selective alternative for substitution at the C2 position. The protocols and data presented in this guide offer a valuable resource for scientists engaged in the synthesis and development of novel benzimidazole-based compounds.

References

- 1. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]

1-Methylbenzimidazole: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylbenzimidazole, a heterocyclic organic compound, is a key pharmacophore in medicinal chemistry. As a derivative of benzimidazole, it is implicated in a variety of biological activities, primarily investigated for its potential as an antifungal and anticancer agent. This technical guide synthesizes the current understanding of the mechanisms of action of this compound and its broader class of benzimidazole derivatives. The primary modes of action for benzimidazoles involve the disruption of critical cellular processes, including fungal ergosterol biosynthesis and microtubule polymerization. Furthermore, emerging evidence suggests the modulation of key signaling pathways, such as Wnt/β-catenin, and the inhibition of protein kinases. This document provides a comprehensive overview of these mechanisms, detailed experimental protocols for their investigation, and visual representations of the involved biological pathways to facilitate further research and drug development efforts.

Introduction

Benzimidazoles are a class of bicyclic heterocyclic aromatic organic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties[1]. This compound, a methylated derivative, serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents[2]. Its mechanism of action is believed to interfere with the metabolic processes of fungi[2]. This guide delves into the specific molecular mechanisms through which this compound and its related compounds are thought to exert their biological effects.

Potential Mechanisms of Action

The biological activity of this compound is extrapolated from the known mechanisms of the broader benzimidazole class. The primary and most studied mechanisms are detailed below.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

A key mechanism of antifungal action for many azole and benzimidazole-based compounds is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, an essential sterol in fungi analogous to cholesterol in mammals[3].

Molecular Target: Lanosterol 14α-demethylase (CYP51/Erg11p)

This cytochrome P450 enzyme is a critical component of the ergosterol biosynthesis pathway[4][5]. Inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which disrupt the structure and function of the fungal cell membrane, ultimately leading to cell growth inhibition or death[3].

Signaling Pathway:

Disruption of Microtubule Polymerization

Benzimidazole derivatives are well-known for their ability to interfere with the formation and function of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape[6][7].

Molecular Target: β-Tubulin

By binding to the colchicine-binding site on β-tubulin, benzimidazoles inhibit the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and can induce apoptosis (programmed cell death)[6][8].

Cellular Process Workflow:

Modulation of Wnt/β-catenin Signaling Pathway

Recent studies have shown that some benzimidazole derivatives can inhibit the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to various cancers[9][10][11][12].

Potential Molecular Targets: Components of the β-catenin destruction complex (e.g., Axin, GSK3β) or downstream effectors.

In the "off" state of the pathway, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. Wnt ligands activate the pathway by inhibiting this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Benzimidazole inhibitors may interfere with this process, leading to the downregulation of Wnt target genes involved in cell proliferation[9][13][14][15].

Signaling Pathway:

Kinase Inhibition

The benzimidazole scaffold is a common feature in many protein kinase inhibitors[16]. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. Benzimidazole derivatives have been shown to inhibit various kinases, often by competing with ATP for the binding site on the enzyme[17][18][19].

Potential Molecular Targets: Various protein kinases (e.g., tyrosine kinases, serine/threonine kinases).

Quantitative Data

While the mechanisms described above are well-established for the benzimidazole class of compounds, specific quantitative data for this compound, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are not extensively available in the public domain. The following tables are presented as templates to guide future research and data presentation for this compound and its derivatives.

Table 1: Antifungal Activity of Benzimidazole Derivatives

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Benzimidazole-triazole derivative 6b | Candida glabrata | 0.97 | |

| Benzimidazole-triazole derivative 6i | Candida glabrata | 0.97 | |

| Benzimidazole-triazole derivative 6j | Candida glabrata | 0.97 | |

| Various Benzimidazole derivatives | Candida tropicalis | 6.25 - 400 | [20] |

| Various Benzimidazole derivatives | Candida albicans | 50 - 400 | [20] |

Table 2: Tubulin Polymerization Inhibition by Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-benzene acyl-2-(1-methylindol-3-yl)-benzimidazole derivative 11f | (in vitro assay) | 1.5 | [21] |

| Novel Indazole and Benzimidazole Analogue 12b | (average over cancer cell lines) | 0.05 | [22] |

| 1H-Benzimidazol-2-yl hydrazone derivatives | MDA-MB-231 | 13 - 20 (at 72h) | [6] |

Table 3: Wnt/β-catenin Signaling Inhibition by Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| SRI33576 | SUM149, SUM159, MDA-MB-231, MDA-MB-468 | 1.9 - 3.2 | [10] |

| SRI35889 | SUM149, SUM159, MDA-MB-231, MDA-MB-468 | 1.1 - 2.4 | [10] |

Table 4: Lanosterol 14α-Demethylase (CYP51) Inhibition by Benzimidazole Derivatives

| Compound | Enzyme Source | IC50 (µM) | Reference |

| Benzimidazole-pyridine-phenylalkanesulfonate hybrid 3k | (in vitro assay) | 4.2 | [23] |

Detailed Experimental Protocols

The following protocols are generalized methods for investigating the potential mechanisms of action of this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

-

Fungal strain of interest (e.g., Candida albicans).

-

Appropriate liquid growth medium (e.g., RPMI-1640).

-